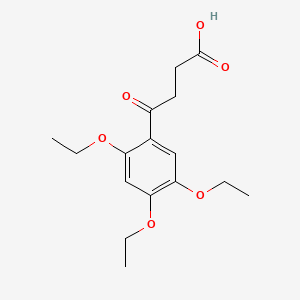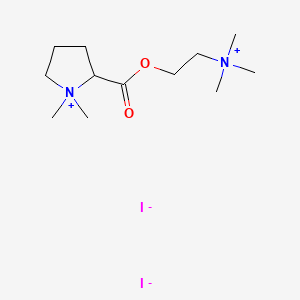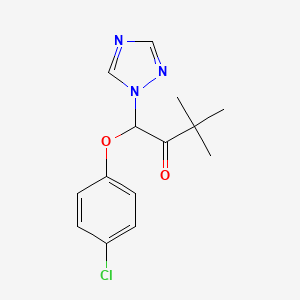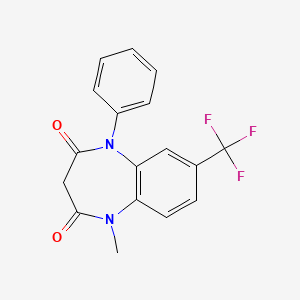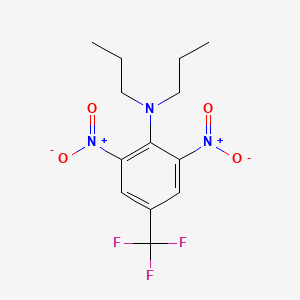
WHI-P97
Übersicht
Beschreibung
WHI-P97 is a rationally designed potent inhibitor of Janus kinase 3 (JAK-3). It is known for its ability to inhibit the translocation of 5-lipoxygenase from the nucleoplasm to the nuclear membrane, consequently preventing 5-lipoxygenase-dependent leukotriene synthesis . This compound has shown significant potential in preventing allergic asthma in animal models .
Vorbereitungsmethoden
WHI-P97 can be synthesized through a series of chemical reactions involving the introduction of bromine atoms and hydroxyl groups to a quinazoline scaffold. The synthetic route typically involves the following steps:
Formation of the quinazoline core: This involves the condensation of appropriate aniline derivatives with formamide or formic acid.
Bromination: Introduction of bromine atoms at specific positions on the phenyl ring.
Hydroxylation: Introduction of hydroxyl groups to the phenyl ring.
Analyse Chemischer Reaktionen
WHI-P97 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups on the molecule.
Substitution: Various substitution reactions can be performed to introduce different functional groups onto the quinazoline scaffold.
Common reagents used in these reactions include bromine, hydroxylating agents, and various catalysts. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
WHI-P97 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Janus kinase 3 and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of Janus kinase 3 in cellular signaling and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating allergic asthma and other inflammatory conditions.
Industry: Utilized in the development of new drugs targeting Janus kinase 3 and related pathways
Wirkmechanismus
WHI-P97 exerts its effects by selectively inhibiting Janus kinase 3. This inhibition prevents the translocation of 5-lipoxygenase from the nucleoplasm to the nuclear membrane, thereby blocking the synthesis of leukotrienes, which are inflammatory mediators. The molecular targets of this compound include Janus kinase 3 and 5-lipoxygenase .
Vergleich Mit ähnlichen Verbindungen
WHI-P97 is unique in its specific inhibition of Janus kinase 3. Similar compounds include:
WHI-P131: Another potent inhibitor of Janus kinase 3 with a similar quinazoline scaffold.
WHI-P154: A derivative of this compound with additional bromine atoms and hydroxyl groups.
WHI-P79: A related compound with a different substitution pattern on the phenyl ring.
These compounds share structural similarities with this compound but differ in their specific functional groups and inhibitory activities.
Eigenschaften
IUPAC Name |
2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N3O3/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8/h3-7,22H,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCXQRVVNQMZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274408 | |
| Record name | WHI-P97 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211555-05-4 | |
| Record name | WHI-P97 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




